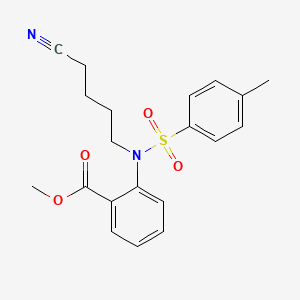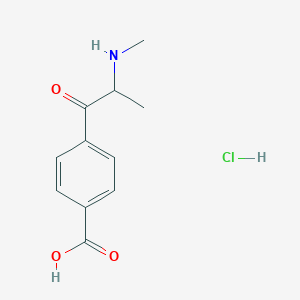
4-Carboxy-Mephedrone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-Mephedrone Hydrochloride is a metabolite of Mephedrone Hydrochloride, a synthetic cathinone known for its stimulant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-Mephedrone Hydrochloride involves multiple steps, starting from the precursor Mephedrone. The primary metabolic pathway for Mephedrone is through cytochrome CYP2D6, producing metabolites such as 4-carboxy-dihydromephedrone . The synthetic route typically involves the oxidation of Mephedrone to form the carboxylic acid derivative.
Industrial Production Methods: This includes the use of advanced chromatographic techniques for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Carboxy-Mephedrone Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of Mephedrone to its carboxylic acid derivative.
Reduction: Potential reduction of the carboxylic acid group to an alcohol.
Substitution: Possible substitution reactions at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but typically involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated analogs .
Wissenschaftliche Forschungsanwendungen
4-Carboxy-Mephedrone Hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Carboxy-Mephedrone Hydrochloride involves the inhibition of monoamine reuptake by neurons. It decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin . This results in its stimulant effects and potential psychoactive properties.
Vergleich Mit ähnlichen Verbindungen
Mephedrone (4-Methylmethcathinone): A synthetic cathinone with similar stimulant properties.
Methcathinone: Another synthetic cathinone with comparable effects.
MDMA (3,4-Methylenedioxymethamphetamine): Shares some psychoactive properties with Mephedrone.
Uniqueness: 4-Carboxy-Mephedrone Hydrochloride is unique due to its specific metabolic pathway and the presence of a carboxylic acid group, which differentiates it from other synthetic cathinones.
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
4-[2-(methylamino)propanoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15;/h3-7,12H,1-2H3,(H,14,15);1H |
InChI-Schlüssel |
IUMNINNRIBRZKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)C(=O)O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)

![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

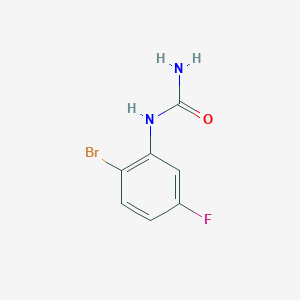
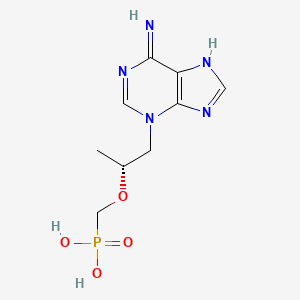

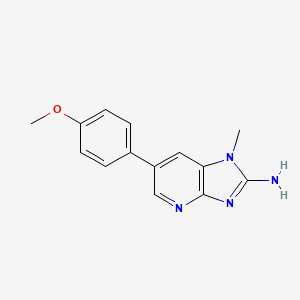

![(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
